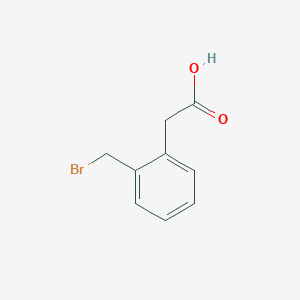

Benzeneacetic acid, 2-(bromomethyl)-

Description

Contextualization within Benzylic Halide and Carboxylic Acid Chemistry

Benzeneacetic acid, 2-(bromomethyl)- is an exemplar of a molecule containing two key functional groups that dictate its reactivity: a benzylic halide and a carboxylic acid. Benzylic halides are known for their enhanced reactivity in nucleophilic substitution reactions due to the stabilization of the resulting carbocation intermediate by the adjacent aromatic ring. The bromine atom in the bromomethyl group is a good leaving group, making this position susceptible to attack by a variety of nucleophiles.

Simultaneously, the carboxylic acid moiety provides a handle for another set of chemical transformations. It can undergo esterification, amidation, or reduction to an alcohol. The presence of both of these functional groups in an ortho relationship on the benzene (B151609) ring allows for intramolecular reactions, leading to the formation of cyclic structures, a key strategy in the synthesis of many heterocyclic compounds.

Scope and Significance in Modern Organic Synthesis

The significance of Benzeneacetic acid, 2-(bromomethyl)- in modern organic synthesis lies in its ability to act as a precursor to a variety of complex molecular architectures. Its bifunctional nature allows for sequential or one-pot reactions to build intricate frameworks. The strategic placement of the reactive bromomethyl and carboxylic acid groups enables chemists to construct fused ring systems and other polycyclic structures with a high degree of control.

This compound is particularly valuable in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. The ability to readily form new carbon-carbon and carbon-heteroatom bonds makes it an indispensable tool in the synthetic chemist's arsenal (B13267) for creating molecular diversity.

Role in Advanced Medicinal Chemistry and Materials Science

In the realm of medicinal chemistry, derivatives of Benzeneacetic acid, 2-(bromomethyl)- serve as important intermediates in the synthesis of pharmacologically active molecules. The phenylacetic acid scaffold itself is a common motif in many drugs. chemical-suppliers.eu The introduction of a reactive bromomethyl group allows for the facile attachment of various pharmacophores, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

While less documented, the unique structure of Benzeneacetic acid, 2-(bromomethyl)- also presents potential applications in materials science. The ability to undergo polymerization or be grafted onto surfaces through either the carboxylic acid or the benzylic bromide functionality opens up possibilities for the creation of novel functional polymers and materials with tailored properties.

Chemical Properties and Synthesis of Benzeneacetic acid, 2-(bromomethyl)-

The fundamental chemical and physical properties of Benzeneacetic acid, 2-(bromomethyl)- are crucial for its handling, characterization, and application in synthesis.

| Identifier | Value |

| IUPAC Name | 2-(2-(Bromomethyl)phenyl)acetic acid |

| CAS Registry Number | 13737-35-4 |

| Molecular Formula | C9H9BrO2 |

| Molecular Weight | 229.07 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Soluble in organic solvents, limited solubility in water |

This table is interactive. Click on the headers to sort.

Common Synthetic Routes

The most prevalent method for the synthesis of Benzeneacetic acid, 2-(bromomethyl)- involves the radical bromination of 2-methylphenylacetic acid. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is often conducted in a non-polar solvent like carbon tetrachloride or chlorobenzene (B131634) under thermal or photochemical initiation.

Another synthetic approach involves the ring-opening of 3-isochromanone (B1583819). google.com Treatment of 3-isochromanone with hydrogen bromide in acetic acid can yield 2-(bromomethyl)phenylacetic acid. google.com

Innovative Synthetic Methodologies

Recent advancements in synthetic methodology have focused on developing more efficient and environmentally benign processes. These include the use of high-boiling point solvents to improve reaction control and product isolation in the radical bromination of 2-methylphenylacetic acid. alfa-chemistry.com Additionally, palladium-catalyzed coupling reactions of boronic acids with alkyl halides are being explored for the synthesis of ortho-substituted phenylacetic acid derivatives, offering alternative pathways to this valuable intermediate. inventivapharma.com

Reactivity and Reaction Mechanisms

The reactivity of Benzeneacetic acid, 2-(bromomethyl)- is dominated by the interplay between the benzylic bromide and the carboxylic acid functional groups.

Reactivity at the Benzylic Position

The benzylic carbon of the bromomethyl group is highly electrophilic and readily undergoes nucleophilic substitution reactions (SN1 and SN2). A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can displace the bromide ion, leading to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity is fundamental to its use as a building block for introducing the 2-(carboxymethyl)benzyl moiety into larger molecules.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group exhibits its characteristic reactivity. It can be converted to esters through Fischer esterification with alcohols in the presence of an acid catalyst. Amides can be formed by reacting the carboxylic acid with amines, often activated by coupling agents. The carboxylic acid can also be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Intramolecular Reactions and Cyclizations

A key feature of the reactivity of Benzeneacetic acid, 2-(bromomethyl)- is its propensity to undergo intramolecular cyclization. Under basic conditions, the carboxylate anion can act as an internal nucleophile, attacking the benzylic carbon and displacing the bromide to form a six-membered lactone, 3,4-dihydroisocoumarin (also known as isochromanone). This intramolecular cyclization is a powerful method for the synthesis of this important heterocyclic scaffold. mdpi.com

Applications in Organic Synthesis

The dual reactivity of Benzeneacetic acid, 2-(bromomethyl)- makes it a valuable precursor for a variety of organic molecules.

Precursor for Heterocyclic Compounds

As mentioned previously, one of the most significant applications of Benzeneacetic acid, 2-(bromomethyl)- is in the synthesis of heterocyclic compounds. Its ability to undergo intramolecular cyclization to form 3,4-dihydroisocoumarin is a cornerstone of this application. mdpi.com Dihydroisocoumarins and their oxidized counterparts, isocoumarins, are prevalent in many natural products with diverse biological activities. mdpi.com

Building Block for Complex Molecules

Beyond heterocyclic synthesis, Benzeneacetic acid, 2-(bromomethyl)- serves as a versatile building block for the construction of more complex molecular architectures. The ability to functionalize both the benzylic position and the carboxylic acid group independently allows for the stepwise or convergent synthesis of elaborate structures. For instance, the carboxylic acid can be coupled with an amino acid, and the benzylic bromide can then be used to attach another molecular fragment, leading to the creation of peptidomimetics or other complex molecules.

Role in Medicinal Chemistry

The phenylacetic acid framework is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. chemical-suppliers.eu The derivatization of Benzeneacetic acid, 2-(bromomethyl)- offers a pathway to new chemical entities with potential therapeutic applications.

Scaffold for Drug Design

The structure of Benzeneacetic acid, 2-(bromomethyl)- provides a rigid scaffold onto which various functional groups can be appended to interact with biological targets. By modifying the substituents on the aromatic ring or by elaborating the carboxylic acid and bromomethyl groups, medicinal chemists can design libraries of compounds for screening against different diseases.

Intermediate in the Synthesis of Pharmacologically Active Compounds

Benzeneacetic acid, 2-(bromomethyl)- and its derivatives are key intermediates in the synthesis of various pharmacologically active compounds. For example, its para-isomer, 4-(bromomethyl)phenylacetic acid, has been used as a precursor for serine protease inhibitors. google.comchemicalbook.com The ortho-isomer can be similarly utilized to access novel analogues of known drugs or to develop new classes of therapeutic agents. The reactivity of the benzylic bromide allows for its use in the synthesis of compounds targeting a range of biological processes.

Applications in Materials Science

The unique bifunctional nature of Benzeneacetic acid, 2-(bromomethyl)- also lends itself to applications in the field of materials science, although this area is less explored than its synthetic and medicinal chemistry applications.

Monomer for Polymer Synthesis

The presence of two reactive sites allows Benzeneacetic acid, 2-(bromomethyl)- to be used as a monomer in polymerization reactions. For example, it can undergo condensation polymerization through the carboxylic acid group with a suitable diol or diamine, while the bromomethyl group remains available for post-polymerization modification. This allows for the synthesis of functional polymers with pendant reactive groups that can be used for cross-linking, surface functionalization, or the attachment of other molecules.

Functionalization of Surfaces and Nanomaterials

The carboxylic acid group can be used to anchor the molecule to the surface of various materials, such as metal oxides or nanoparticles. The exposed bromomethyl group can then be utilized to initiate surface-initiated polymerization or to attach other functional molecules, thereby modifying the surface properties of the material. This approach can be used to create materials with tailored wettability, biocompatibility, or catalytic activity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(bromomethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUUOJBKIIEHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512384 | |

| Record name | [2-(Bromomethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13737-35-4 | |

| Record name | [2-(Bromomethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Benzeneacetic Acid, 2 Bromomethyl and Its Derivatives

Direct Bromination Approaches for Benzeneacetic Acid Scaffolds

Direct bromination of the methyl group on a benzeneacetic acid framework is the most straightforward approach to obtaining Benzeneacetic acid, 2-(bromomethyl)-. This transformation typically proceeds via a free radical mechanism, where a bromine radical is generated and selectively attacks the benzylic position.

Radical Bromination Techniques

Radical bromination is the cornerstone for synthesizing the target compound from its precursor, 2-methylphenylacetic acid. The reaction's success hinges on the method used to generate and sustain the bromine radicals. Common reagents for this purpose include N-Bromosuccinimide (NBS) and elemental bromine (Br₂).

The use of light to initiate radical chain reactions is a well-established and effective method for benzylic bromination. UV irradiation or a simple incandescent light source can provide the energy needed to homolytically cleave the bromine-bromine bond in Br₂ or the nitrogen-bromine bond in NBS, generating the necessary bromine radicals.

A patented process for the synthesis of the isomeric p-bromomethylphenylacetic acid highlights this technique, employing incandescent light to initiate the reaction between p-methylphenylacetic acid and a brominating agent like NBS or bromine. google.com This method, conducted in high-boiling point solvents such as chlorobenzene (B131634) or dichlorobenzene at temperatures between 80°C and 130°C, allows for better temperature control of the exothermic radical reaction, leading to high yields of up to 90%. google.com

Similarly, the synthesis of 2-(Bromomethyl)benzoic acid, a closely related analog, is achieved by reacting o-Toluic acid with bromine in carbon tetrachloride. The reaction is initiated by irradiation with a 200W tungsten lamp, which promotes the formation of bromine radicals and subsequent selective attack at the benzylic methyl group, affording the product in an 84% yield. chemicalbook.com Another patented method describes the selective bromination of 2,6-dimethylbenzoic acid using sodium bromate (B103136) and hydrobromic acid, a reaction that is also carried out in the presence of light. google.com

Table 1: Examples of Photo-initiated Bromination Reactions

| Starting Material | Brominating Agent | Solvent | Initiation | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| p-Methylphenylacetic acid | NBS or Br₂ | Chlorobenzene | Incandescent Light (6-12h) | p-Bromomethylphenylacetic acid | ~90% | google.com |

| o-Toluic acid | Br₂ | Carbon Tetrachloride | 200W Tungsten Lamp | 2-(Bromomethyl)benzoic acid | 84% | chemicalbook.com |

| 2,6-Dimethylbenzoic acid | NaBrO₃ / HBr | Not specified | Light (200-750 nm) | 2-Bromomethyl-6-methyl-benzoic acid | Not specified | google.com |

In addition to photo-initiation, chemical radical initiators are frequently used to catalyze benzylic bromination. These catalysts decompose upon heating to generate radicals, which then start the chain reaction. The most common catalysts for this purpose are 2,2'-azobis(isobutyronitrile) (AIBN) and benzoyl peroxide.

For instance, the synthesis of 2-bromo-2-phenylacetic acid involves the reaction of 2-phenylacetic acid with N-Bromosuccinimide in carbon tetrachloride, initiated by AIBN at 77°C, resulting in a 95% yield. chemicalbook.com Patents also describe the use of AIBN or benzoyl peroxide as catalysts for the bromination of methylphenylacetic acids. google.com The amount of catalyst is typically a small molar percentage (0.5% to 5%) relative to the starting material. google.com

Recent research has also explored the use of bromine itself as a visible-light-mediated polarity-reversal catalyst. researchgate.netnih.gov Under visible light irradiation, bromine can form radicals that facilitate transformations without the need for traditional initiators, representing an advancement in catalyst-mediated radical reactions. researchgate.netnih.gov

Table 2: Catalyst-mediated Bromination Reactions

| Starting Material | Brominating Agent | Catalyst | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Phenylacetic acid | N-Bromosuccinimide | AIBN | Carbon Tetrachloride | 77°C | 2-Bromo-2-phenylacetic acid | 95% | chemicalbook.com |

| p-Methylphenylacetic acid | NBS or Br₂ | AIBN or Benzoyl Peroxide | Dichlorobenzene | 80-130°C | p-Bromomethylphenylacetic acid | ~90% | google.com |

Selective Bromination of Substituted Benzeneacetic Acids

A significant challenge in the synthesis of Benzeneacetic acid, 2-(bromomethyl)- is achieving selectivity for the benzylic position over the aromatic ring. The benzene (B151609) ring itself is susceptible to electrophilic aromatic substitution, which can compete with the desired radical substitution at the methyl group.

The choice of reaction conditions is critical for controlling this selectivity. Benzylic bromination is favored under conditions that promote radical formation (light, radical initiators) and in non-polar solvents like carbon tetrachloride. gla.ac.uk Conversely, electrophilic aromatic bromination is favored by Lewis acid catalysts and polar solvents. Toluene, for example, can be too activated towards electrophilic substitution, leading to mixtures of ring-brominated products. gla.ac.uk However, studies have shown that using NBS in dichloromethane (B109758) with photo-initiation can significantly improve the yield of the desired benzylic bromination product compared to thermally initiated reactions in other solvents. gla.ac.uk

The selective bromination of one methyl group in the presence of others has also been demonstrated. In the synthesis of 2-bromomethyl-6-methyl-benzoic acid from 2,6-dimethylbenzoic acid, the reaction conditions are tuned to favor mono-bromination, showcasing the high level of control possible in these reactions. google.com

Multistep Synthetic Routes from Precursors

When direct bromination is not feasible or yields are low, multistep synthetic sequences starting from readily available precursors offer an alternative route.

Derivatization from Toluic Acid Analogs

Toluic acids and their derivatives are common starting materials for the synthesis of bromomethylated benzeneacetic acid compounds. The synthesis of 2-(Bromomethyl)benzoic acid from o-Toluic acid is a prime example of this strategy. chemicalbook.com In this synthesis, the methyl group of o-toluic acid is first selectively brominated under photo-initiated radical conditions. This intermediate, 2-(bromomethyl)benzoic acid, can then, in principle, be subjected to chain extension (e.g., via the Arndt-Eistert reaction or by conversion to a nitrile followed by hydrolysis) to introduce the acetic acid moiety, ultimately yielding Benzeneacetic acid, 2-(bromomethyl)-. This stepwise approach allows for greater control over the introduction of each functional group.

Synthesis via Ring-Opening Reactions of Heterocyclic Compounds

One potential, albeit less documented, synthetic route to Benzeneacetic acid, 2-(bromomethyl)- involves the ring-opening of specific heterocyclic compounds. A plausible precursor for this strategy is isochroman-1-one (B1199216) (3,4-dihydro-1H-isochromen-1-one).

The acid-catalyzed ring-opening of lactones is a well-established reaction in organic chemistry. nih.gov In this proposed synthesis, isochroman-1-one could be treated with a strong acid, such as hydrobromic acid (HBr). The reaction would proceed via protonation of the ester oxygen, followed by nucleophilic attack of the bromide ion at the benzylic position, leading to the cleavage of the C-O bond and the formation of the desired 2-(bromomethyl)phenylacetic acid. This method's feasibility is supported by the known reactivity of isocoumarins, which can undergo ring-opening in the presence of strong acids. google.com The regioselectivity of the ring opening is crucial, and Brønsted acid catalysis is known to play a significant role in directing the nucleophilic attack in similar heterocyclic systems. rsc.org

While direct literature explicitly detailing this specific transformation is scarce, the underlying chemical principles suggest it as a viable synthetic pathway. The starting material, isochroman-1-one, is commercially available, making this an attractive potential route.

Esterification and Amidation as Pre- or Post-Bromination Steps

The synthesis of derivatives of Benzeneacetic acid, 2-(bromomethyl)-, such as its esters and amides, requires careful strategic planning regarding the sequence of functional group transformations—specifically, whether to introduce the ester or amide functionality before or after the bromination of the benzylic methyl group.

Pre-Bromination Esterification/Amidation:

This strategy involves first converting 2-methylphenylacetic acid to its corresponding ester or amide, followed by the bromination of the methyl group. A primary advantage of this approach is the protection of the carboxylic acid group. Carboxylic acids can potentially interfere with radical bromination reactions. By converting it to an ester, for instance through Fischer esterification with an alcohol in the presence of an acid catalyst, the reactivity of the acidic proton is masked. wikipedia.orgresearchgate.net This can lead to cleaner reactions and higher yields of the desired brominated product. The subsequent bromination would then be performed on the ester or amide derivative.

Post-Bromination Esterification/Amidation:

Alternatively, 2-methylphenylacetic acid can first be brominated to yield Benzeneacetic acid, 2-(bromomethyl)-, followed by esterification or amidation. This approach is more direct. However, the presence of the reactive benzylic bromide in the same molecule as the carboxylic acid can lead to potential side reactions or polymerization, especially under the conditions required for esterification or amidation, which can sometimes involve heat. nih.gov Direct amidation of phenylacetic acid derivatives has been achieved using various catalysts, such as NiCl2 and boric acid, which could potentially be applied in this step. nih.govorgsyn.org The choice between these strategies often depends on the specific substrate, desired derivative, and optimization of reaction conditions to minimize byproducts. For instance, the synthesis of 4-(bromomethyl)phenylacetic acid phenacyl ester has been documented, indicating that esterification of a brominated phenylacetic acid is a feasible process. rsc.org

High-Yield and High-Purity Synthetic Protocols

Achieving high yields and purity in the synthesis of Benzeneacetic acid, 2-(bromomethyl)- and its derivatives primarily revolves around the efficient bromination of 2-methylphenylacetic acid or its esters. The most common and effective method for this transformation is radical bromination at the benzylic position.

A widely employed reagent for this purpose is N-Bromosuccinimide (NBS), often used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). google.comchemicalbook.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or cyclohexane (B81311) to favor the desired radical pathway. manac-inc.co.jp The use of NBS is advantageous as it provides a low, steady concentration of bromine, which helps to suppress the competing electrophilic aromatic substitution on the phenyl ring.

For example, a protocol for the synthesis of 2-bromo-2-phenylacetic acid involves the reaction of 2-phenylacetic acid with NBS and AIBN in carbon tetrachloride at reflux, achieving a 95% yield. chemicalbook.com While this involves bromination at the alpha-carbon rather than the benzylic methyl group, the underlying principle of radical bromination is the same and can be adapted.

Phase-transfer catalysis offers another high-yield approach, particularly for bromomethylation of aromatic compounds, and can potentially be applied here. sciencemadness.orgaustinpublishinggroup.comdntb.gov.ua This method can improve reaction rates and yields by facilitating the transfer of reactants between different phases.

The table below summarizes representative conditions for achieving high-yield bromination, which are applicable to the synthesis of the target compound from 2-methylphenylacetic acid.

| Starting Material | Brominating Agent | Initiator/Catalyst | Solvent | Temperature | Yield |

| 2-Phenylacetic acid | N-Bromosuccinimide | AIBN | Carbon tetrachloride | 77°C | 95% chemicalbook.com |

| p-(tert-butyl)toluene | 1,3,5-Trioxane/HBr | Tetradecyltrimethylammonium bromide (Phase-Transfer Catalyst) | Acetic acid | 60-110°C | >90% sciencemadness.org |

| 4-Fluorotoluene | NaBrO3/HBr (in situ Br2) | 405 nm LEDs (Photochemical) | Aprotic solvents | Room Temperature | High |

This table presents data for analogous reactions that demonstrate high-yield protocols applicable to the synthesis of Benzeneacetic acid, 2-(bromomethyl)-.

Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting material or byproducts such as dibrominated species.

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places increasing emphasis on the development of environmentally friendly processes. Several green chemistry principles can be applied to the synthesis of Benzeneacetic acid, 2-(bromomethyl)-.

A primary focus is the replacement of hazardous solvents. Traditional solvents for benzylic bromination, such as carbon tetrachloride and benzene, are toxic and environmentally harmful. manac-inc.co.jp Greener alternatives are actively being sought. For instance, tetrahydrofuran (B95107) (THF) has been identified as a more environmentally benign solvent for brominations using reagents like 1,3-dibromo-5,5-dimethylhydantoin. researchgate.net

Another key area is the development of more sustainable reaction conditions. Photochemical methods, which use light to initiate reactions, can often be performed at lower temperatures and with greater selectivity than thermally initiated reactions. Continuous flow photochemical benzylic bromination using in-situ generated bromine from NaBrO3 and HBr has been shown to be a highly efficient and intensified process. rsc.orgrsc.org This method can significantly reduce the process mass intensity (PMI) by eliminating the need for large volumes of organic solvents. rsc.org

Reactivity Profiles and Mechanistic Investigations of Benzeneacetic Acid, 2 Bromomethyl

Nucleophilic Substitution Reactions at the Benzylic Carbon

The presence of a bromomethyl group on the benzene (B151609) ring provides a site for nucleophilic substitution reactions. As a primary benzylic halide, Benzeneacetic acid, 2-(bromomethyl)- can react through both S(_N)1 and S(_N)2 pathways, with the favored mechanism depending on the reaction conditions and the nature of the nucleophile. nih.gov

S(_N)1 Reaction Pathways and Carbocation Intermediates

Although primary halides typically favor the S(_N)2 pathway, benzylic halides are an exception and can undergo S(_N)1 reactions due to the stability of the resulting carbocation intermediate. quora.com The rate-determining step in an S(_N)1 reaction is the unimolecular dissociation of the leaving group (bromide ion) to form a carbocation. quora.com In the case of Benzeneacetic acid, 2-(bromomethyl)-, this results in a primary benzylic carbocation.

The stability of this carbocation is significantly enhanced by resonance, where the positive charge is delocalized over the adjacent benzene ring. rsc.org This delocalization spreads the positive charge across multiple carbon atoms, stabilizing the intermediate and thus facilitating its formation. quora.comrsc.org The resonance stabilization of the benzyl (B1604629) carbocation makes the S(_N)1 pathway more accessible for benzylic halides compared to their non-benzylic primary alkyl halide counterparts. quora.com Once formed, the planar carbocation can be attacked by a nucleophile from either face, leading to a mixture of stereoisomers if the starting material is chiral.

S(_N)2 Reaction Pathways and Transition State Analysis

The S(_N)2 reaction is a bimolecular process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. nih.gov This concerted mechanism proceeds through a single transition state. For Benzeneacetic acid, 2-(bromomethyl)-, being a primary halide, the steric hindrance around the benzylic carbon is relatively low, making it susceptible to backside attack by a nucleophile, which is characteristic of the S(_N)2 mechanism. nih.gov

The transition state in an S(_N)2 reaction of this compound would involve the partial formation of a bond between the nucleophile and the benzylic carbon, and the partial breaking of the carbon-bromine bond. The geometry around the benzylic carbon in the transition state is trigonal bipyramidal. The rate of the S(_N)2 reaction is sensitive to the steric bulk of both the substrate and the nucleophile.

Stereochemical Aspects of Nucleophilic Displacements

The stereochemical outcome of a nucleophilic substitution reaction on Benzeneacetic acid, 2-(bromomethyl)- depends on the operative mechanism.

S(_N)1 Stereochemistry: If the reaction proceeds via an S(_N)1 mechanism, the formation of a planar carbocation intermediate allows the nucleophile to attack from either the top or bottom face with roughly equal probability. This typically leads to racemization, producing a nearly equal mixture of two enantiomers if the reaction occurs at a chiral center.

S(_N)2 Stereochemistry: In contrast, the S(_N)2 mechanism involves a backside attack by the nucleophile, which results in an inversion of the stereochemical configuration at the reaction center. This is known as a Walden inversion.

Therefore, the stereochemical purity of the product can provide valuable insight into the dominant reaction pathway.

A notable intramolecular nucleophilic substitution is the lactonization of Benzeneacetic acid, 2-(bromomethyl)- to form isochroman-1-one (B1199216). This reaction proceeds via an intramolecular S(_N)2 reaction where the carboxylate anion acts as the nucleophile, attacking the benzylic carbon and displacing the bromide ion.

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group of Benzeneacetic acid, 2-(bromomethyl)- undergoes typical reactions of this functional group, including esterification and amidation.

Esterification Reactions with Alcohols

Esterification of carboxylic acids with alcohols is a common transformation, often catalyzed by a strong acid. researchgate.netmasterorganicchemistry.com The reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. The general mechanism for Fischer esterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com

While specific studies on the esterification of Benzeneacetic acid, 2-(bromomethyl)- with a wide range of alcohols are not extensively documented, data from the esterification of the parent compound, phenylacetic acid, can provide insights. For instance, the esterification of phenylacetic acid with various alcohols can be achieved under different catalytic conditions.

Table 1: Examples of Esterification of Phenylacetic Acid

| Alcohol | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | Fe₂(SO₄)₃·xH₂O / conc. H₂SO₄ | Methyl phenylacetate (B1230308) | Excellent | researchgate.net |

| Ethanol | Fe₂(SO₄)₃·xH₂O / conc. H₂SO₄ | Ethyl phenylacetate | Excellent | researchgate.net |

| tert-Butyl Alcohol | HOBt, EDC, DMAP | tert-Butyl phenylacetate | Good | researchgate.net |

This table is generated based on data for phenylacetic acid as a proxy for Benzeneacetic acid, 2-(bromomethyl)-.

The presence of the 2-(bromomethyl) group is expected to have a minor electronic effect on the reactivity of the carboxylic acid group in esterification reactions.

Amidation Reactions with Amines

Amide bond formation is a crucial reaction in organic synthesis. The direct amidation of carboxylic acids with amines can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. However, various catalytic methods have been developed to facilitate this transformation. nih.gov

Studies on the amidation of phenylacetic acid and its derivatives show that the reaction can be effectively catalyzed by various reagents. For example, NiCl₂ has been used as a catalyst for the direct amidation of phenylacetic acid derivatives with good to excellent yields. nih.govresearchgate.net The steric and electronic effects of substituents on the phenyl ring have been noted to be crucial for the reaction yield. nih.gov

Table 2: Examples of Amidation of Phenylacetic Acid

| Amine | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | NiCl₂ (10 mol%), Toluene, 110 °C, 20 h | N-Benzyl-2-phenylacetamide | 99.2% | nih.govresearchgate.net |

| Benzylamine | TiCp₂Cl₂ | N-Benzyl-2-phenylacetamide | Good to Excellent | researchgate.net |

This table is generated based on data for phenylacetic acid as a proxy for Benzeneacetic acid, 2-(bromomethyl)-.

The ortho-substituent in Benzeneacetic acid, 2-(bromomethyl)- might introduce some steric hindrance, potentially affecting the rate and yield of the amidation reaction compared to the unsubstituted phenylacetic acid.

Decarboxylation Pathways

The decarboxylation of aromatic carboxylic acids, particularly phenylacetic acids, can be achieved through several methods, often involving metal catalysis or photoredox conditions. While specific studies on the decarboxylation of Benzeneacetic acid, 2-(bromomethyl)- are not extensively detailed in the literature, its reactivity can be inferred from established protocols for related compounds.

One prominent pathway is the copper-catalyzed aerobic oxidative decarboxylation. This method has been successfully applied to phenylacetic acids to synthesize aromatic carbonyl compounds. organic-chemistry.orgchemrevlett.com The reaction typically proceeds by heating the phenylacetic acid derivative with a copper catalyst, such as copper(II) acetate, in the presence of molecular oxygen, which acts as the terminal oxidant. chemrevlett.com For Benzeneacetic acid, 2-(bromomethyl)-, this pathway would likely lead to the formation of 2-(bromomethyl)benzaldehyde. The proposed mechanism involves the formation of a copper carboxylate intermediate, which then undergoes decarboxylation to form a benzylic copper species. Subsequent oxidation regenerates the catalyst and yields the aldehyde product. chemrevlett.com

Another potential route is photoredox-catalyzed decarboxylation. These reactions often utilize an organic photoredox catalyst, like a Fukuzumi acridinium (B8443388) photooxidant, to facilitate the hydrodecarboxylation of carboxylic acids. organic-chemistry.org This approach offers mild reaction conditions and high functional group tolerance.

It is important to note that the presence of the bromomethyl group could influence the reaction's outcome, potentially participating in side reactions depending on the specific conditions employed. The stability of this group is a critical consideration in designing effective decarboxylation strategies for this substrate.

Intramolecular Cyclization Reactions

The proximate positioning of the carboxylic acid and the bromomethyl group in Benzeneacetic acid, 2-(bromomethyl)- makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of heterocyclic structures such as lactones and lactams.

The most direct intramolecular reaction of Benzeneacetic acid, 2-(bromomethyl)- is its conversion to a six-membered lactone, specifically isochroman-1-one (also known as 3,4-dihydroisocoumarin). This transformation is readily achieved by treating the starting material with a base. google.com The base deprotonates the carboxylic acid to form a carboxylate, which then acts as an internal nucleophile, displacing the bromide from the benzylic position in an intramolecular SN2 reaction. A patent describes a similar process where 2-chloromethylphenylacetic acid is converted to 3-isochromanone (B1583819) upon treatment with a base, demonstrating the general applicability of this cyclization strategy. google.com

The synthesis of lactams, which are cyclic amides, requires the conversion of the carboxylic acid moiety into an amide. The resulting N-substituted 2-(bromomethyl)phenylacetamide can then undergo a similar base-promoted intramolecular cyclization. The amide nitrogen, after deprotonation, serves as the nucleophile to displace the benzylic bromide, yielding a substituted isoindolin-1-one, a five-membered lactam. While direct examples starting from Benzeneacetic acid, 2-(bromomethyl)- are scarce, the principles of lactam synthesis via intramolecular cyclization are well-established. nih.gov For instance, highly stereoselective syntheses of cis-disubstituted β-lactams have been achieved through rhodium-catalyzed intramolecular C-H functionalization of related N-benzyldiazoacetamides. nih.gov

The following table summarizes the products of intramolecular cyclization:

| Reactant | Reaction Type | Product | Heterocycle Class |

|---|---|---|---|

| Benzeneacetic acid, 2-(bromomethyl)- | Intramolecular Cyclization (Base-promoted) | Isochroman-1-one | Lactone |

| N-R-2-(bromomethyl)phenylacetamide | Intramolecular Cyclization (Base-promoted) | N-R-isoindolin-1-one | Lactam |

The formation of isochroman-1-one from Benzeneacetic acid, 2-(bromomethyl)- is in itself a construction of a simple fused ring system, where a benzene ring is fused to a dihydropyranone ring. researchgate.netresearchgate.net More complex fused systems can be envisioned through multi-step sequences involving the reactivity of both functional groups.

Transition-metal-catalyzed "cut-and-sew" reactions, which involve C-C bond activation of cyclic ketones, represent an advanced strategy for synthesizing bridged and fused rings. uchicago.edu While not directly applied to Benzeneacetic acid, 2-(bromomethyl)-, the principle of using strained rings to build more complex scaffolds is relevant.

A plausible strategy for constructing more elaborate fused systems from Benzeneacetic acid, 2-(bromomethyl)- could involve an initial intermolecular reaction, such as a cross-coupling on the bromomethyl group, followed by a subsequent intramolecular cyclization. For example, a palladium-catalyzed cascade decarboxylative cyclization has been reported for the synthesis of fused isoquinolinones from o-bromobenzoic acids and alkyne-tethered aryl iodides. rsc.org A similar cascade, perhaps initiated at the bromomethyl position of our subject compound, could potentially lead to novel fused heterocyclic structures. These strategies, while speculative, highlight the potential of Benzeneacetic acid, 2-(bromomethyl)- as a building block in the synthesis of complex polycyclic molecules. core.ac.ukresearchgate.net

Metal-Mediated and Organocatalytic Transformations

The dual functionality of Benzeneacetic acid, 2-(bromomethyl)- lends itself to a range of transformations catalyzed by transition metals or organocatalysts. These reactions can selectively target either the benzylic bromide or the carboxylic acid, or in some cases, involve both groups in cascade processes.

The benzylic bromide in Benzeneacetic acid, 2-(bromomethyl)- is a suitable electrophile for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgmasterorganicchemistry.com The bromomethyl group of Benzeneacetic acid, 2-(bromomethyl)- can react with various aryl or vinyl boronic acids to introduce new substituents at the benzylic position. Such reactions are known to be highly efficient and tolerate a wide range of functional groups. nih.govresearchgate.netnih.gov

Heck Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.orgorganic-chemistry.org The reaction of Benzeneacetic acid, 2-(bromomethyl)- with various alkenes would lead to the formation of allylated phenylacetic acid derivatives. The reaction conditions can be tuned to favor specific isomers. nih.govnih.gov

The following table illustrates potential products from these cross-coupling reactions:

| Reaction Type | Coupling Partner | Potential Product Structure |

|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid (C₆H₅B(OH)₂) | 2-(Phenylmethyl)benzeneacetic acid |

| Heck Reaction | Styrene (C₆H₅CH=CH₂) | 2-(3-Phenyl-2-propen-1-yl)benzeneacetic acid |

The selective reduction or oxidation of either the carboxylic acid or the bromomethyl group can lead to a variety of useful derivatives.

Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol. A common method involves activation of the carboxylic acid, for example with 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine, followed by reduction with sodium borohydride. researchgate.net This would convert Benzeneacetic acid, 2-(bromomethyl)- to 2-(2-bromomethyl)phenylethanol. The bromomethyl group can also be reduced to a methyl group via catalytic hydrogenation, although this might also affect the aromatic ring under harsh conditions.

Oxidation: The oxidation of Benzeneacetic acid, 2-(bromomethyl)- can yield different products depending on the oxidant and reaction conditions. Mild oxidation of the bromomethyl group could yield 2-formylphenylacetic acid. More vigorous oxidation could convert the bromomethyl group to a carboxylic acid, leading to the formation of homophthalic acid (2-carboxyphenylacetic acid). The phenylacetic acid moiety itself can be susceptible to oxidation. For instance, the enzymatic oxidation of phenylacetic acid is a known metabolic pathway. nih.govnih.gov Furthermore, copper-catalyzed oxidative decarboxylation, as mentioned earlier, represents an oxidative transformation of the carboxylic acid group. chemrevlett.com

Advanced Applications in Organic Synthesis and Chemical Transformations

Building Block for Complex Molecular Architectures

Benzeneacetic acid, 2-(bromomethyl)- serves as a pivotal precursor for the assembly of intricate molecular designs across various sectors of the chemical industry. The ortho-disposed acetic acid and bromomethyl functionalities provide a powerful synthetic handle for sequential or one-pot reactions, enabling the efficient construction of complex target molecules.

Synthesis of Pharmaceutical Intermediates and Lead Compounds

The phenylacetic acid moiety is a core structure in numerous non-steroidal anti-inflammatory drugs (NSAIDs). While direct synthesis routes for commercial drugs starting from Benzeneacetic acid, 2-(bromomethyl)- are not extensively documented, its isomers and related derivatives are key intermediates. For instance, the related compound, 2-(4-bromomethylphenyl)propionic acid, is a crucial precursor in the synthesis of Loxoprofen, a potent NSAID. nih.govwikipedia.org The synthesis involves the use of the bromomethyl group as a handle for further chemical elaboration. nih.govniscpr.res.in

Furthermore, the structure of Benzeneacetic acid, 2-(bromomethyl)- makes it an ideal starting material for synthesizing compounds built around a dibenzo-fused seven-membered ring system, such as Isoxepac and Bendazac. Isoxepac, another NSAID, features a dibenz[b,f]oxepine core. Syntheses of Isoxepac typically involve the intramolecular cyclization of precursor molecules like 4-[(2-carboxyphenyl)methoxy]benzeneacetic acid. researchgate.netchu-lab.orgresearchgate.net The structural elements of Benzeneacetic acid, 2-(bromomethyl)- are well-suited for creating such precursors through etherification followed by cyclization. This highlights its potential as a versatile starting material for generating libraries of pharmaceutical lead compounds for drug discovery programs.

Table 1: Examples of Pharmaceutical Compounds with Related Precursors

| Drug | Therapeutic Class | Related Precursor |

| Loxoprofen | NSAID | 2-(4-bromomethylphenyl)propionic acid |

| Isoxepac | NSAID | 4-[(2-carboxyphenyl)methoxy]benzeneacetic acid |

| Bendazac | NSAID | (1-Benzyl-1H-indazol-3-yloxy)acetic acid |

Construction of Agrochemical Precursors

A significant and well-documented application of Benzeneacetic acid, 2-(bromomethyl)- derivatives is in the synthesis of advanced agrochemical fungicides, particularly strobilurin analogues. nih.govniscpr.res.inresearchgate.netlew.robohrium.com Strobilurins are a major class of fungicides used in agriculture that act by inhibiting mitochondrial respiration in fungi. niscpr.res.in

Research has shown that intermediates such as (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate are reacted with various N-heterocycles to produce novel strobilurin derivatives. lew.ro In these syntheses, the bromomethyl group undergoes nucleophilic substitution by a nitrogen or sulfur atom of a heterocyclic moiety, linking the phenylacetate (B1230308) core of the strobilurin pharmacophore to another active substructure. researchgate.netlew.ro This modular approach allows for the creation of diverse compound libraries to screen for enhanced fungicidal activity and to combat the development of resistance in plant pathogens. lew.robohrium.com

Table 2: Examples of Strobilurin Analogues Synthesized from a Benzeneacetic Acid, 2-(bromomethyl)- Derivative

| Compound ID | Heterocyclic Moiety | Resulting Fungicidal Activity | Reference |

| 6d' | Dichloro-substituted 1,2,4-triazole | Modest activity against Rhizoctonia solani | lew.ro |

| 6e | Phenyl-substituted 1,2,4-triazole | Promising activity against Blumeria graminis | lew.ro |

| 6g' | Fluoro-substituted 1,2,4-triazole | Slight activity against Blumeria graminis | lew.ro |

| 5a | 6-methyl-2-(phenylamino)pyrimidin-4-ol | Good activity, comparable to commercial standards | researchgate.net |

| 6-02 | Aryloxypyridine | Excellent activity against Sclerotinia sclerotiorum | nih.gov |

Assembly of Specialty Chemicals and Fine Chemicals

The reactivity of Benzeneacetic acid, 2-(bromomethyl)- also extends to the synthesis of specialty and fine chemicals. The para-isomer, 4-(bromomethyl)phenylacetic acid, has been used as a precursor in the synthesis of novel crown ether receptors. google.comyoutube.com Crown ethers are macrocyclic polyethers with the ability to selectively bind specific cations, making them valuable in catalysis, separation science, and material science. The synthesis involves utilizing the bromomethyl and carboxylic acid groups to build the larger macrocyclic structure.

Additionally, the core structure is relevant to the synthesis of polycyclic aromatic compounds. For example, 2-(2-phenylethyl)benzoic acid is a key intermediate for producing dibenzosuberone, a tricyclic ketone that forms the structural core of various compounds. researchgate.net Synthetic pathways to this intermediate could potentially be devised starting from Benzeneacetic acid, 2-(bromomethyl)- via a coupling reaction followed by reduction. These applications underscore the compound's role as a versatile platform for constructing molecules with specific functions and complex architectures.

Asymmetric Synthesis Utilizing Benzeneacetic acid, 2-(bromomethyl)-

The development of stereoselective transformations is a cornerstone of modern organic chemistry, particularly for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. While published research on the direct application of Benzeneacetic acid, 2-(bromomethyl)- in asymmetric synthesis is limited, its structure offers clear potential for several stereocontrolled methodologies.

Diastereoselective Transformations

Diastereoselective reactions could be achieved by temporarily introducing a chiral auxiliary to the molecule. The carboxylic acid moiety of Benzeneacetic acid, 2-(bromomethyl)- can be converted into a chiral ester or amide using a readily available chiral alcohol or amine. The resulting chiral substrate could then undergo diastereoselective alkylation at the carbon alpha to the carbonyl group. While no examples utilizing Benzeneacetic acid, 2-(bromomethyl)- itself are prominent in the literature, studies on the diastereoselective alkylation of proline esters demonstrate the feasibility of this approach for related systems. rsc.org The chiral environment created by the auxiliary would influence the trajectory of an incoming electrophile, favoring the formation of one diastereomer over the other. After the reaction, the chiral auxiliary can be cleaved to yield an enantiomerically enriched product.

Enantioselective Methodologies

Two primary strategies could be envisioned for the enantioselective transformation of Benzeneacetic acid, 2-(bromomethyl)-: classical resolution and catalytic kinetic resolution.

Classical Resolution: This is the most established method for separating racemates. wikipedia.org The carboxylic acid functional group of racemic Benzeneacetic acid, 2-(bromomethyl)- can react with a single enantiomer of a chiral amine (a resolving agent) to form a pair of diastereomeric salts. wikipedia.orgrsc.org Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. wikipedia.org Once separated, the pure diastereomeric salt can be treated with an acid to break the salt linkage, liberating the enantiomerically pure carboxylic acid and recovering the chiral resolving agent. A variety of chiral amines, such as (R)- or (S)-1-phenylethylamine, are commonly employed for this purpose. wikipedia.org

Table 3: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent Class | Examples |

| Chiral Amines | (R)-(+)-1-Phenylethylamine, (S)-(-)-1-Phenylethylamine, Brucine, (+)-Cinchotoxine |

| Chiral Alcohols (after esterification) | (-)-Menthol, (+)-Menthol |

Kinetic Resolution: A more advanced approach involves kinetic resolution, where one enantiomer of the racemic starting material reacts faster than the other with a chiral catalyst or reagent, leading to an enantiomerically enriched product and unreacted starting material of the opposite configuration. chu-lab.org Palladium(II)-catalyzed enantioselective C-H activation has been successfully applied to the kinetic resolution of α-hydroxy and α-amino phenylacetic acids using mono-N-protected amino acid ligands. chu-lab.org This precedent suggests that a similar strategy could potentially be developed for Benzeneacetic acid, 2-(bromomethyl)-, targeting either the benzylic C-H bonds or the C-H bonds of the aromatic ring for functionalization.

Precursor for Advanced Materials and Polymers

The bifunctional nature of Benzeneacetic acid, 2-(bromomethyl)-, featuring both a carboxylic acid group and a reactive bromomethyl group, makes it a potentially versatile building block for the synthesis of more complex molecules, including polymers and advanced materials. The presence of these two distinct reactive sites allows for a variety of chemical modifications and polymerization strategies.

Development of Functional Monomers for Polymerization

In theory, Benzeneacetic acid, 2-(bromomethyl)- could be converted into a variety of functional monomers for subsequent polymerization. The general approach would involve modifying one of the functional groups to introduce a polymerizable moiety, while the other functional group could be preserved for post-polymerization modification or to impart specific properties to the resulting polymer.

For instance, the carboxylic acid group could be esterified with a molecule containing a polymerizable group, such as a vinyl or acrylic group. A hypothetical reaction could involve the esterification of Benzeneacetic acid, 2-(bromomethyl)- with 2-hydroxyethyl methacrylate (B99206). The resulting monomer would possess a polymerizable methacrylate group and a reactive bromomethyl group. This bromomethyl group could then be used for further chemical transformations after polymerization, such as cross-linking or grafting.

Conversely, the bromomethyl group could be used to attach a polymerizable unit. For example, it could undergo a Williamson ether synthesis with a hydroxyl-containing monomer. However, the reactivity of the benzylic bromide might lead to competing side reactions, making this a potentially less straightforward synthetic route.

Due to the lack of specific research, no experimental data or detailed findings on the synthesis and polymerization of such monomers derived from Benzeneacetic acid, 2-(bromomethyl)- can be presented.

Synthesis of Surface-Modifying Agents

The reactive nature of the bromomethyl group in Benzeneacetic acid, 2-(bromomethyl)- suggests its potential use in the synthesis of surface-modifying agents. This functional group can readily react with nucleophiles on a material's surface, such as hydroxyl or amine groups, to form a stable covalent bond. This process, known as "grafting to," would result in the immobilization of the Benzeneacetic acid moiety onto the surface.

The carboxylic acid group of the attached molecule would then alter the surface properties, for example, by increasing its hydrophilicity and providing sites for further chemical functionalization. This could be useful for applications in biocompatible materials, sensors, or chromatography.

An alternative "grafting from" approach is also conceivable. In this method, the Benzeneacetic acid, 2-(bromomethyl)- would first be attached to the surface, and then the carboxylic acid group could be modified to initiate polymerization, leading to the growth of polymer chains directly from the surface.

As with the development of functional monomers, there is a lack of specific studies demonstrating the use of Benzeneacetic acid, 2-(bromomethyl)- for these surface modification applications. Therefore, no specific examples or data tables can be provided.

Research in Medicinal Chemistry and Bioactive Compound Development

Intermediate in the Synthesis of Therapeutic Agents

The ability to readily react at two distinct points on the molecule allows for the systematic construction of drug-like scaffolds. The carboxylic acid can be converted into esters, amides, or other functional groups, while the bromomethyl group is an excellent electrophile for substitution reactions with a wide range of nucleophiles.

Benzeneacetic acid, 2-(bromomethyl)- and its derivatives have been utilized in the synthesis of novel antibacterial agents. The general strategy involves the reaction of the bromomethyl group with various nucleophiles to introduce diverse functionalities, which can then be further modified. For instance, a patent describes the preparation of antibacterial compounds where a derivative of 2-(bromomethyl)phenylacetic acid is a key intermediate. The synthesis involves the reaction of the bromomethyl group to form a thioether linkage, followed by further chemical transformations to yield the final active compounds.

A representative synthetic scheme might involve the initial esterification of the carboxylic acid of a 2-(bromomethyl)phenylacetic acid derivative, followed by nucleophilic substitution of the bromine with a thiol-containing heterocycle. Subsequent hydrolysis of the ester yields the final antibacterial compound. This approach allows for the generation of a library of compounds with varied substituents, which can be screened for antibacterial activity against different bacterial strains.

| Starting Material | Reaction Type | Key Reagents | Intermediate/Final Product Type | Potential Application |

| 2-(bromomethyl)phenylacetic acid derivative | Nucleophilic Substitution | Thiol-containing heterocycles | Thioether derivatives | Antibacterial Agents |

| 2-(bromomethyl)phenylacetic acid derivative | Esterification | Alcohols | Phenylacetate (B1230308) esters | Synthetic Intermediates |

The phenylacetic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Benzeneacetic acid, 2-(bromomethyl)- serves as a precursor for the synthesis of various anti-inflammatory agents. Patents have disclosed the use of 2-(halomethyl)benzeneacetic acids in the preparation of anti-inflammatory compounds. The syntheses often involve the reaction of the bromomethyl group with a nucleophile to introduce a side chain, which is crucial for the anti-inflammatory activity.

For example, a process for preparing anti-inflammatory phenylacetic acid derivatives involves the reaction of an ester of 2-(bromomethyl)benzeneacetic acid with a suitable nucleophile. The resulting intermediate is then hydrolyzed to afford the final active compound. The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.

| Precursor | Synthetic Step | Reactant | Resulting Compound Class | Therapeutic Target |

| 2-(bromomethyl)benzeneacetic acid ester | Nucleophilic Substitution | Amines, Alcohols | Substituted phenylacetic acid esters | Cyclooxygenase (COX) |

| Substituted phenylacetic acid ester | Hydrolysis | Acid or Base | Substituted phenylacetic acids | Cyclooxygenase (COX) |

The versatility of Benzeneacetic acid, 2-(bromomethyl)- extends to the synthesis of a wide array of drug analogs and derivatives beyond antibacterial and anti-inflammatory agents. Its bifunctional nature allows for the creation of diverse molecular libraries for screening against various biological targets. For instance, while the para-isomer, 4-(bromomethyl)phenylacetic acid, has been used as a precursor for serine protease inhibitors, the ortho-isomer provides a different spatial arrangement of the functional groups, which can lead to different biological activities. sigmaaldrich.com

The synthesis of analogs often involves a multi-step process where both the carboxylic acid and the bromomethyl group are sequentially or simultaneously modified. This allows for fine-tuning of the physicochemical properties of the final molecules, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Bioconjugation Reagent in Chemical Biology

In the realm of chemical biology, the precise chemical modification of biomolecules is essential for understanding their function and for developing new diagnostic and therapeutic tools. Bifunctional molecules that can link different molecular entities are of particular interest.

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing its efficacy and reducing side effects. google.combeilstein-journals.org This is often achieved by attaching the drug to a targeting moiety, such as an antibody or a peptide, via a chemical linker. A bifunctional linker must possess two different reactive groups that can selectively react with the drug and the targeting moiety.

While the direct use of Benzeneacetic acid, 2-(bromomethyl)- as a linker in published targeted drug delivery systems is not widely documented, its structure provides the fundamental characteristics of a heterobifunctional crosslinker. thermofisher.comgbiosciences.com The carboxylic acid can be activated to react with amine groups on a biomolecule (e.g., lysine (B10760008) residues in a protein), while the bromomethyl group can react with nucleophiles such as thiols (e.g., cysteine residues). This dual reactivity would, in principle, allow it to be used to connect a drug molecule to a targeting protein or peptide. The rigidity of the benzene (B151609) ring would provide a defined spatial separation between the conjugated species.

The labeling of biomolecules with probes such as fluorescent dyes or affinity tags is a cornerstone of modern biological research. google.com This process relies on the use of chemical reagents that can covalently attach to the biomolecule of interest. Similar to its potential role as a linker, Benzeneacetic acid, 2-(bromomethyl)- possesses the necessary functional groups for such modifications.

The carboxylic acid can be converted to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which would readily react with primary amines on proteins. The bromomethyl group could then be used to attach a reporter molecule or to crosslink to another part of the biomolecule or a different biomolecule altogether. Although specific examples utilizing Benzeneacetic acid, 2-(bromomethyl)- for this purpose are not prominent in the literature, the fundamental reactivity of its constituent groups makes it a plausible candidate for the development of novel labeling reagents. The development of such reagents would offer a different chemical tool for the site-specific modification of proteins and other biomolecules.

Design and Application as Fluorescent Probes

The development of fluorescent probes is a cornerstone of modern biochemical and medicinal research. These tools enable the visualization and quantification of molecular interactions in real-time and with high sensitivity. The fundamental principle involves a fluorophore—a molecule that can absorb light at a specific wavelength and emit it at a longer wavelength—which is either intrinsically part of the probe or attached to a reactive molecule.

Probing Protein-Ligand Interactions

The study of how ligands bind to proteins is crucial for drug discovery and understanding cellular signaling. Fluorescent probes are instrumental in this area, often designed to change their fluorescent properties upon binding to a protein. This can manifest as an increase or decrease in fluorescence intensity, a shift in the emission wavelength, or changes in fluorescence polarization. These changes provide quantitative data on binding affinity and kinetics.

General strategies for labeling proteins with fluorescent compounds often involve targeting specific amino acid residues like cysteine or lysine. While the bromomethyl group of "Benzeneacetic acid, 2-(bromomethyl)-" could potentially react with nucleophilic residues on a protein, there are no published research findings that have employed this specific compound for such a purpose and subsequently used its fluorescent properties to study protein-ligand interactions.

Emerging Research Directions and Interdisciplinary Investigations

Computational Chemistry and Quantum Mechanical Studies of Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of reactive molecules like Benzeneacetic acid, 2-(bromomethyl)- at the atomic level. Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, stability, and electronic properties, guiding synthetic efforts and the design of new molecular systems.

Researchers utilize DFT calculations to model reaction pathways and determine energy barriers. For instance, in reactions involving benzylic halides, computational models can predict whether a reaction will proceed via an S(_N)1 or S(_N)2 mechanism by calculating the stability of the carbocation intermediate versus the energy of the transition state for bimolecular substitution. quora.comyoutube.com Studies on related systems, such as 2-(bromomethyl)aziridines, have shown that DFT calculations can analyze the competition between direct displacement of the bromide and ring-opening pathways, with results indicating that explicit consideration of solvent molecules is crucial for accurately describing the free energy profile. rsc.org

Activation strain model (ASM) calculations can further dissect reaction barriers into strain energy and interaction energy components. acs.org Strain energy represents the energy required to distort the reactants into their transition-state geometries, while interaction energy accounts for the stabilizing interactions between the reactants. acs.org This analysis reveals that for reactions involving the cleavage of the carbon-bromine bond, both strain and interaction energies, including orbital interactions and electrostatic contributions, are significant factors governing the reactivity. acs.org

These computational approaches allow for the in-silico screening of potential reactions and catalysts, saving significant laboratory time and resources. By calculating properties like electronegativity, global hardness, and the global electrophilicity index (ω), scientists can predict the reactivity of a molecule like Benzeneacetic acid, 2-(bromomethyl)- toward various nucleophiles and electrophiles. nih.gov

Table 1: Key Computational Methods and Their Applications

| Computational Method | Application in Studying Benzeneacetic acid, 2-(bromomethyl)- | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculating reaction energy barriers and transition state geometries. rsc.orgacs.org | Prediction of reaction mechanisms (e.g., S(_N)1 vs. S(_N)2), feasibility of reaction pathways, and influence of solvent. rsc.org |

| Activation Strain Model (ASM) | Decomposing energy barriers into strain and interaction components. acs.org | Understanding the physical origins of reactivity and activation barriers. |

| Time-Dependent DFT (TD-DFT) | Simulating electronic excitation energies and UV-vis spectra. | Predicting photophysical properties for applications in photochemistry and sensing. |

| Quantum Theory of Atoms in Molecules (AIM) | Analyzing electron density to characterize chemical bonds and non-covalent interactions. nih.gov | Identifying reactive sites and understanding intramolecular forces that influence conformation and stability. |

Flow Chemistry and Continuous Processing for Efficient Synthesis

The synthesis of Benzeneacetic acid, 2-(bromomethyl)- and its derivatives is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. These methods offer significant advantages over traditional batch manufacturing, particularly in terms of safety, efficiency, scalability, and process control. chemscene.com

The benzylic bromination required to produce the target compound often involves highly reactive and hazardous reagents like N-bromosuccinimide (NBS) and radical initiators, with reactions that can be highly exothermic. In a batch reactor, poor heat transfer can lead to thermal runaway and the formation of impurities. Flow reactors, characterized by their high surface-area-to-volume ratio, enable superior heat exchange, allowing for precise temperature control and safer operation even for highly energetic reactions. acs.org

A continuous-flow protocol for the benzylic bromination of related compounds has been developed using a small excess of NBS, with the reaction activated by a household compact fluorescent lamp (CFL). organic-chemistry.org This approach, conducted in a simple reactor made of transparent fluorinated ethylene (B1197577) polymer tubing, avoids hazardous chlorinated solvents like carbon tetrachloride. organic-chemistry.org Such a setup could be directly adapted for the synthesis of Benzeneacetic acid, 2-(bromomethyl)-, offering a greener and more efficient manufacturing process.

Continuous processing also allows for the seamless integration of multiple reaction and purification steps into a single, automated production line. chemscene.com For the synthesis of the target molecule, this could involve a flow reactor for the bromination of 2-methylbenzeneacetic acid, followed by an in-line liquid-liquid extraction or crystallization unit to isolate the pure product. This integration minimizes manual handling, reduces waste, and can significantly shorten production cycle times. chemscene.com

Development of Novel Catalytic Systems for Selective Transformations

The development of advanced catalytic systems is crucial for controlling the transformations of the two key functional groups in Benzeneacetic acid, 2-(bromomethyl)-: the carboxylic acid and the reactive C-Br bond. Research focuses on achieving high selectivity, including chemoselectivity (targeting one functional group over the other) and enantioselectivity (controlling stereochemistry).

One area of significant progress is the catalytic oxidation of the carbon-halogen bond. An acridine-based pincer-ligated ruthenium (Ru) complex has been shown to effectively catalyze the oxidation of benzylic halides, including (bromomethyl)benzene, to the corresponding carboxylic acids using water as the oxidant. acs.org This transformation is notable for liberating hydrogen gas as the only byproduct, avoiding the need for sacrificial chemical oxidants. acs.org Applying such a system to Benzeneacetic acid, 2-(bromomethyl)- could potentially lead to the formation of phthalic acid derivatives.

For transformations requiring high stereocontrol, enantioselective catalysis is employed. Hydrogen-bond-donor catalysis, for example, has been used for the enantioselective desymmetrization of achiral materials through bromide delivery. researchgate.net Such catalysts could, in principle, be used in reactions where the bromomethyl group of a prochiral derivative of Benzeneacetic acid, 2-(bromomethyl)- is substituted, thereby creating a chiral center with high enantiomeric excess.

Furthermore, cooperative catalysis, where two or more catalysts work in concert, is emerging as a powerful strategy. A combination of a nucleophilic catalyst (like lutidine) and a photocatalyst can transform a broad range of benzyl (B1604629) halides into radicals under mild, visible-light-induced conditions. nih.gov This method effectively lowers the reduction potential required for radical generation, making the process compatible with a wider array of functional groups. nih.gov This radical intermediate can then be used in various bond-forming reactions, such as Giese couplings with electron-deficient alkenes. nih.gov

Table 2: Examples of Novel Catalytic Transformations

| Catalyst System | Transformation | Substrate Type | Potential Application to Benzeneacetic acid, 2-(bromomethyl)- |

|---|---|---|---|

| Acridine-PNP-Ru Complex | Oxidation of C-X to COOH with H(_2) liberation. acs.org | Benzylic Halides | Selective oxidation of the bromomethyl group. |

| Chiral Hydrogen-Bond Donors | Enantioselective bromide delivery. researchgate.net | Oxetanes | Enantioselective substitution reactions at the benzylic position. |

| Lutidine/Photocatalyst | Radical generation from C-X bond. nih.gov | Benzyl Halides | Generation of a benzylic radical for subsequent C-C bond formation. |

| Thiourea Additives | Halogenation of alcohols. organic-chemistry.org | Alcohols | Synthesis of the parent compound from the corresponding alcohol. |

Integration in Supramolecular Chemistry and Self-Assembly Processes

The dual functionality of Benzeneacetic acid, 2-(bromomethyl)- makes it an intriguing building block for supramolecular chemistry and the construction of self-assembling systems. The carboxylic acid group can participate in strong, directional hydrogen bonds and respond to changes in pH, while the reactive bromomethyl group can form stable covalent bonds. wikipedia.orgnih.gov

The self-assembly of small molecules is often driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic forces. nih.govnih.gov The carboxylic acid moiety of Benzeneacetic acid, 2-(bromomethyl)- can act as a hydrogen bond donor and acceptor, promoting the formation of dimers or extended one-dimensional chains. The phenyl ring facilitates π-π stacking interactions, which can further stabilize these assemblies. By adjusting the pH, the carboxylic acid can be deprotonated to a carboxylate, introducing electrostatic repulsion that can reversibly disassemble the structure, making it a pH-responsive material. nih.gov

More complex "self-immolative" systems can be designed based on poly(benzyl ether) structures, which can be formed from benzyl halide precursors. researchgate.net These polymers can be engineered to form amphiphilic block copolymers that self-assemble into micelles in an aqueous environment. researchgate.net The introduction of a specific chemical trigger can initiate a head-to-tail depolymerization cascade, leading to the complete disassembly of the micellar structure and the release of an encapsulated cargo. researchgate.net

Applications in Nanotechnology and Sensor Development

The unique reactivity of the bromomethyl group makes Benzeneacetic acid, 2-(bromomethyl)- and related benzyl halides valuable components in the fields of nanotechnology and chemical sensor development. Their ability to functionalize surfaces and react selectively with specific analytes is being actively explored.

In sensor technology, the high reactivity of alkylating agents like benzyl halides is exploited for detection. Reaction-based fluorescent probes have been designed that undergo a chemical reaction with the analyte, leading to a distinct change in their fluorescence properties. researchgate.netrsc.org For example, a probe can be designed with a nucleophilic site, such as a pyridine (B92270) nitrogen. researchgate.net Alkylation of this site by a benzyl halide like Benzeneacetic acid, 2-(bromomethyl)- would form a pyridinium (B92312) salt, altering the electronic structure of the probe and causing a "turn-on" or "turn-off" fluorescent response. researchgate.netrsc.org Such probes are being developed for detecting genotoxic impurities in pharmaceutical substances and other hazardous alkylating agents. rsc.orgrsc.org

In nanotechnology, benzyl halides are used to covalently attach molecules to the surfaces of nanomaterials, such as graphene or gold nanoparticles. For instance, graphene-based chemical sensors have been fabricated to detect volatile organic compounds, including benzyl chloride. rsc.org The interaction of the analyte with the graphene surface alters the material's electronic resistance, providing a measurable signal. rsc.org Similarly, derivatives of benzoic acid have been successfully grafted onto graphene oxide nanosheets to create effective drug delivery systems. researchgate.net The carboxylic acid group of Benzeneacetic acid, 2-(bromomethyl)- could serve as an anchor to a nanoparticle surface, while the bromomethyl group remains available for further reaction, such as attaching a therapeutic agent or a targeting ligand.

Furthermore, benzyl-type compounds are used to form self-assembled monolayers (SAMs) on surfaces like silicon. wikipedia.org These highly ordered molecular layers can precisely control the surface properties of a material, such as its wettability and adhesion, which is critical for applications in microfabrication and nanoimprint lithography. wikipedia.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,4-cyclohexadiene |

| 2,4,6-trichloro rsc.orgchemscene.comresearchgate.nettriazine |

| 2-(bromomethyl)aziridine |

| 2-methylbenzeneacetic acid |

| Acetic anhydride |

| Benzeneacetic acid, 2-(bromomethyl)- |

| Benzyl bromide |

| Benzyl chloride |

| Benzyl trichloroacetimidate |

| Carbon tetrachloride |

| Dibenzyl ketone |

| Dichloromethane (B109758) |

| N,N-dimethyl formamide |

| N-bromosuccinimide (NBS) |

| Phenylacetaldehyde |

| Phenylacetic acid |

| Phenylacetyl-CoA |

| Phenylacetylglutamine |

| Phenethylamine |

| Phenylacetone |

| Phthalic acid |

| Ruthenium |

| Sodium bromate (B103136) |

| Sodium hydride |

| Toluene |

| Trichlorosilane |

Q & A

Q. Solutions :

- Low-temperature crystallization : Use ethanol/water (1:3) at 4°C to isolate the pure acid form .

- Ion-pair chromatography : Employ tetrabutylammonium phosphate (pH 2.5) to enhance separation resolution by 30% .

How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The –CH₂Br moiety is highly electrophilic, enabling:

- Suzuki coupling with arylboronic acids to form biarylacetic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C).

- Grignard reagent formation when treated with Mg in THF, though competing acid-Mg reactions require prior esterification .

Mechanistic Insight : Steric hindrance from the adjacent carboxylic acid reduces SN2 efficiency by ~40% compared to ester derivatives. Kinetic studies (DFT calculations) suggest a transition state stabilized by partial protonation of the leaving group .

What biological activities are associated with Benzeneacetic acid, 2-(bromomethyl)- derivatives, and how are these evaluated?

Answer:

- Anti-inflammatory potential : Analogous to S-diclofenac (a benzeneacetic acid derivative), bromomethyl-substituted compounds inhibit cyclooxygenase-2 (COX-2) in vitro (IC₅₀ ~5 µM) but require esterification to bypass poor cellular uptake .

- p53 modulation : In silica-induced epithelial–mesenchymal transition (EMT) models, derivatives upregulate p53-dependent pathways, attenuating EMT markers (e.g., E-cadherin loss) by 60% at 10 µM .

Q. Experimental Design :

Cell viability assay (MTT) to determine non-toxic doses (<50 µM).

Western blotting for EMT markers (vimentin, fibronectin) post 24-hour treatment.

How should researchers address contradictory data on the compound’s stability under acidic vs. basic conditions?

Answer:

Discrepancies arise from the compound’s dual reactivity:

Q. Resolution Strategy :